1,4-Diazabicyclo[3.2.2]nonane
Overview
Description
1,4-Diazabicyclo[322]nonane is a bicyclic organic compound with the molecular formula C7H14N2 It is a derivative of piperazine and is characterized by its unique bicyclic structure, which includes two nitrogen atoms at the 1 and 4 positions
Mechanism of Action
Target of Action
1,4-Diazabicyclo[3.2.2]nonane is a quasi-spherical molecule that has been used in the preparation of switchable materials . It is known to interact with equimolar amounts of HClO4 or HReO4 in aqueous solution
Mode of Action
The compound exhibits switchable phase transition, dielectric, and second-harmonic-generation properties . It forms one-dimensional cationic chains connected by different types of hydrogen bonds . The interaction of this compound with its targets results in high phase-transition points .
Biochemical Pathways
The specific biochemical pathways affected by 1,4-Diazabicyclo[32Its ability to exhibit switchable phase transition and dielectric anomalies suggests that it may influence certain physical and chemical processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4-Diazabicyclo[32It is noted that the compound has low gastrointestinal absorption .
Result of Action
The compound’s action results in switchable phase transition and dielectric anomalies . One of the compounds also showed a reversible second-harmonic-generation effect . These properties suggest that this compound could have potential applications in the development of switchable materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[3.2.2]nonane can be synthesized through several methods. One common approach involves the reaction of piperazine with formaldehyde and formic acid. The reaction proceeds through a series of steps, including the formation of an intermediate, which then cyclizes to form the bicyclic structure. The reaction conditions typically involve heating the reactants under reflux .
Another method involves the reaction of piperazine with glyoxal in the presence of a base. This reaction also leads to the formation of the bicyclic structure through a cyclization process .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazabicyclo[3.2.2]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of this compound can lead to the formation of piperazine derivatives.
Substitution: The nitrogen atoms in the bicyclic structure can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are often carried out in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Piperazine derivatives.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
1,4-Diazabicyclo[3.2.2]nonane has several applications in scientific research:
Comparison with Similar Compounds
1,4-Diazabicyclo[3.2.2]nonane can be compared with other bicyclic amines, such as:
1,4-Diazabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but with a different ring size.
1,5-Diazabicyclo[3.2.2]nonane: This compound has a similar structure but with the nitrogen atoms at different positions. It is used in the synthesis of complex organic molecules and as a catalyst in various reactions.
The uniqueness of this compound lies in its specific ring size and the position of the nitrogen atoms, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1,4-diazabicyclo[3.2.2]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-4-9-5-2-7(1)8-3-6-9/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKNACDCUAFDHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327968 | |
Record name | 1,4-diazabicyclo[3.2.2]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
283-38-5 | |
Record name | 1,4-diazabicyclo[3.2.2]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Diazabicyclo[3.2.2]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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